Lurbinectedin

Description

Propriétés

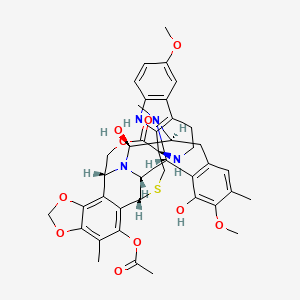

IUPAC Name |

[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDMIZRDDREKEP-HWTBNCOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198065 | |

| Record name | Lurbinectedin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

784.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497871-47-3 | |

| Record name | Lurbinectedin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497871-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lurbinectedin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497871473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lurbinectedin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12674 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lurbinectedin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C41H44N4O10S | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LURBINECTEDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CN60TN6ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lurbinectedin: A Deep Dive into its Chemical Core, Analogue Landscape, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lurbinectedin (Zepzelca®), a synthetic analogue of the marine-derived trabectedin, has emerged as a significant therapeutic agent in the treatment of metastatic small cell lung cancer (SCLC).[1][2] Its unique mechanism of action, targeting oncogenic transcription, sets it apart from traditional cytotoxic agents. This technical guide provides an in-depth exploration of this compound's chemical structure, its relationship with known analogues, and the intricate signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic tetrahydroisoquinoline alkaloid.[1] Its chemical formula is C41H44N4O10S, with a molecular weight of 784.88 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C41H44N4O10S |

| Molecular Weight | 784.88 g/mol |

| CAS Number | 497871-47-3 |

| Appearance | Lyophilized powder |

| Solubility | Soluble in DMSO |

The core structure of this compound is a pentacyclic system. A key distinguishing feature of this compound compared to its predecessor, trabectedin, is the replacement of a tetrahydroisoquinoline moiety with a tetrahydro-β-carboline ring system. This structural modification is believed to contribute to its enhanced antitumor activity.

This compound Analogues and Structure-Activity Relationship

The primary analogue of this compound is trabectedin (Yondelis®), from which it is derived. Both compounds share a common ecteinascidin core scaffold and exhibit similar mechanisms of action by binding to the minor groove of DNA. However, the structural difference in the C-ring results in altered biological activity and potentially a different spectrum of antitumor efficacy.

Information on other, less common, synthetic or natural analogues of this compound with detailed public data on their biological activities is limited. However, structure-activity relationship (SAR) studies on the broader family of ecteinascidins have provided some general insights. These studies suggest that modifications to the pentacyclic core, the substituent on the C-ring, and the side chain can significantly impact DNA binding affinity, cytotoxicity, and overall antitumor potency.

Quantitative Biological Activity

This compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.

Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 1.0 - 2.0 | [3] |

| HCT-116 | Colon Cancer | 0.5 - 1.5 | [3] |

| MDA-MB-231 | Breast Cancer | 0.8 - 1.8 | [3] |

| HeLa | Cervical Cancer | 0.7 - 1.7 | [3] |

| PSN-1 | Pancreatic Cancer | 1.0 - 2.0 | [3] |

| SCLC Subtypes | Small Cell Lung Cancer | 0.2 - 14.9 | [4] |

Table 3: Comparative In Vitro Cytotoxicity of this compound and Trabectedin

| Cell Line | Cancer Type | This compound IC50 (nM) | Trabectedin IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | 1.0 - 2.0 | 1.5 - 5.0 |

| HeLa | Cervical Cancer | 0.7 - 1.7 | 1.5 - 5.0 |

| HT29 | Colon Cancer | Not widely reported | 0.2 - 0.8 |

| DU145 | Prostate Cancer | Not widely reported | 10.5 - 30.0 (1h exposure) |

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a multi-faceted mechanism of action that ultimately leads to cell cycle arrest and apoptosis.

DNA Binding and Transcription Inhibition

The primary mechanism of this compound involves its covalent binding to guanine residues within the minor groove of DNA, with a preference for CG-rich sequences.[1] This interaction forms DNA adducts that distort the helical structure of DNA.

The presence of these adducts creates a physical blockade for the transcription machinery, specifically stalling the elongating RNA polymerase II (Pol II). This leads to an inhibition of oncogenic transcription, a process upon which many cancer cells are highly dependent for their survival and proliferation. The stalled Pol II is subsequently ubiquitinated and targeted for proteasomal degradation.

Caption: this compound's inhibition of oncogenic transcription.

Induction of DNA Damage and Cell Cycle Arrest

The formation of this compound-DNA adducts also triggers the cell's DNA damage response (DDR) pathways. This compound's cytotoxic effects are particularly pronounced in cells with a proficient transcription-coupled nucleotide excision repair (TC-NER) pathway. The attempted, but ultimately abortive, repair of the this compound-DNA adducts by the TC-NER machinery leads to the formation of DNA double-strand breaks (DSBs).

This accumulation of DNA damage activates cell cycle checkpoints, leading to an arrest, primarily in the S and G2/M phases of the cell cycle.[5] If the DNA damage is too extensive to be repaired, the cell is driven into apoptosis.

Caption: this compound-induced DNA damage and cell cycle arrest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

DNA Damage Assessment (Comet Assay)

This protocol is for the detection of DNA double-strand breaks induced by this compound.

Materials:

-

Treated and control cells

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Frosted microscope slides

-

Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or propidium iodide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix 10 µL of the cell suspension with 90 µL of molten LMPA at 37°C.

-

Quickly pipette the mixture onto a pre-coated slide (with NMPA) and cover with a coverslip.

-

Solidify the agarose by placing the slide on ice for 10 minutes.

-

Gently remove the coverslip and immerse the slide in cold lysis buffer for at least 1 hour at 4°C.

-

Place the slide in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

-

Allow the DNA to unwind for 20-40 minutes in the buffer.

-

Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

-

After electrophoresis, gently remove the slide and neutralize it by washing three times with neutralization buffer for 5 minutes each.

-

Stain the DNA with the chosen fluorescent dye.

-

Visualize and capture images of the comets using a fluorescence microscope.

-

Analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).[6]

Cell Cycle Analysis (Flow Cytometry)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A solution

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10^6 cells by trypsinization or scraping.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Conclusion

This compound represents a significant advancement in the treatment of SCLC, with a well-defined chemical structure and a unique mechanism of action that distinguishes it from other chemotherapeutic agents. Its ability to bind to the DNA minor groove, inhibit oncogenic transcription, and induce DNA damage provides a powerful multi-pronged attack on cancer cells. The comparative analysis with its analogue, trabectedin, highlights the importance of subtle structural modifications in enhancing antitumor activity. The detailed experimental protocols provided in this guide offer a foundation for further research into the biological effects of this compound and the development of novel analogues with improved therapeutic profiles. A deeper understanding of its interactions with cellular machinery will undoubtedly pave the way for the rational design of new combination therapies and expand its clinical utility in the fight against cancer.

References

- 1. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Preclinical Antitumor Activity of Lurbinectedin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical antitumor activity of Lurbinectedin (PM01183), a synthetic marine-derived alkaloid. This compound has demonstrated potent antitumor effects across a range of cancer models, leading to its accelerated FDA approval for metastatic small cell lung cancer (SCLC) that has progressed on or after platinum-based chemotherapy.[1] This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes critical cellular pathways and workflows.

Core Mechanism of Action

-

Induction of DNA Damage: The formation of this compound-DNA adducts interferes with DNA replication and repair processes, leading to the generation of DNA double-strand breaks.[6][7] This damage activates cellular DNA damage response (DDR) pathways, which, if overwhelmed, can trigger apoptosis.[2]

-

Modulation of the Tumor Microenvironment: this compound has been shown to reduce the number of tumor-associated macrophages (TAMs) and circulating monocytes.[8][9] It can also induce immunogenic cell death and activate the STING-IFN signaling pathway, suggesting a role in stimulating an antitumor immune response.[6][10]

Quantitative Data on Antitumor Activity

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.

Table 1: IC50 Values of this compound in Small Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | SCLC Subtype | IC50 (nM) | Reference |

| H1048 | Not Specified | 0.16 | [1] |

| 21 SCLC Cell Lines | Various | Median: 0.46 (Range: 0.06-1.83) | [10] |

| SCLC-A Subtype | ASCL1-driven | 4.1 (Mean) | [5] |

| SCLC-N Subtype | NEUROD1-driven | 14.9 (Mean) | [5] |

| SCLC-I Subtype | YAP1-driven | 7.2 (Mean) | [5] |

| SCLC-P Subtype | POU2F3-driven | 0.2 (Mean) | [5] |

Table 2: IC50 Values of this compound in Malignant Pleural Mesothelioma (MPM) Cell Lines

| UPN | IC50 (nM) |

| 1 | 0.073 |

| 2 | 0.33 |

| 3 | 0.28 |

| 4 | 0.35 |

| 5 | 1.09 |

| 6 | 1.13 |

| 7 | 0.085 |

| 8 | 0.65 |

| 9 | 0.23 |

| 10 | 3.29 |

| 11 | 0.76 |

| 12 | 4.54 |

| Data from a panel of 12 primary MPM cell cultures, demonstrating efficacy regardless of histological subtype or BAP1 mutational status.[11] |

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have confirmed the significant antitumor activity of this compound.

Table 3: In Vivo Efficacy of this compound in Preclinical Models

| Cancer Model | Experimental System | Treatment | Key Findings | Reference |

| Murine Fibrosarcoma | This compound-resistant tumor variant in mice | This compound | Significant anti-tumor activity (T/C value ~50%), reduction in circulating monocytes and TAMs. | [9] |

| Ovarian Clear Cell Carcinoma | Athymic nude mice with RMG1 cell xenografts | 0.180 mg/kg this compound i.v. weekly for 6 weeks | Significant inhibition of tumor volume compared to control. | [7] |

| SCLC | Patient-Derived Xenograft (PDX) models (LX110, LX1322, LX33) | 0.2 mg/kg this compound i.v. weekly | Significant tumor regression in de novo SCLC PDX models. | [12] |

Key Signaling Pathways Modulated by this compound

DNA Damage Response (DDR) Pathway

This compound-induced DNA double-strand breaks lead to the activation of key sensor kinases in the DDR pathway, including ATM (Ataxia-Telangiectasia Mutated), ATR (ATM and Rad3-related), and DNA-PK (DNA-dependent protein kinase). This activation results in the phosphorylation of downstream targets such as CHK1 and the histone variant H2AX (forming γH2AX), which are critical markers of DNA damage.[13][14]

cGAS-STING-IFN Immune Signaling Pathway

This compound treatment has been shown to activate the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[2][6] This activation leads to the production of interferons (IFNs) and other pro-inflammatory cytokines, which can enhance the antitumor immune response by promoting the recruitment and activation of immune cells such as CD8+ T cells and M1 macrophages.[6]

Detailed Experimental Protocols

In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from methodologies used to determine the IC50 of this compound in cancer cell lines.[1][15][16]

-

Cell Seeding:

-

Harvest and count cancer cells in the logarithmic growth phase.

-

Seed cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Include control wells with medium only for background luminescence measurement.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium at concentrations ranging from sub-nanomolar to micromolar.

-

Add the drug dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Western Blot Analysis for DNA Damage Markers

This protocol is based on studies investigating the induction of DNA damage by this compound.[1][13]

-

Cell Treatment and Lysis:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 0.9 nM) or vehicle control for the desired time points (e.g., 24 and 48 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against DNA damage markers (e.g., phospho-CHK1, phospho-RPA32, γH2AX) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

-

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy Studies

This protocol describes the general steps for establishing and utilizing SCLC PDX models to evaluate this compound's efficacy.[17][18]

-

Tumor Implantation:

-

Obtain fresh tumor tissue from consenting SCLC patients under sterile conditions.

-

Mechanically mince the tumor tissue into small fragments (1-3 mm³).

-

Anesthetize immunodeficient mice (e.g., NOD-scid gamma mice).

-

Subcutaneously implant the tumor fragments into the flank of the mice.

-

-

Tumor Growth and Passaging:

-

Monitor the mice for tumor growth by caliper measurements.

-

When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.

-

Serially passage the tumor into new cohorts of mice to expand the PDX model.

-

-

Drug Efficacy Study:

-

Once tumors in a cohort of mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 0.2 mg/kg intravenously, once a week) to the treatment group.

-

Administer vehicle control to the control group.

-

Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

Continue treatment for a predetermined period or until tumors in the control group reach a defined endpoint.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate tumor growth inhibition (TGI) to quantify the antitumor effect of this compound.

-

At the end of the study, tumors can be harvested for further pharmacodynamic analyses (e.g., western blotting, immunohistochemistry).

-

Conclusion

The preclinical data for this compound robustly demonstrate its potent antitumor activity across various cancer models, particularly in SCLC. Its unique mechanism of action, involving the inhibition of oncogenic transcription and the induction of DNA damage, provides a strong rationale for its clinical use. Furthermore, its ability to modulate the tumor microenvironment and activate immune signaling pathways opens exciting avenues for combination therapies. This technical guide summarizes the core preclinical findings and provides detailed methodologies to aid researchers in further exploring the therapeutic potential of this compound.

References

- 1. Preclinical studies with ONC201/TIC10 and this compound as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mount Sinai Study Reveals Immune-Modulatory Mechanism of this compound in Small-Cell Lung Cancer | Mount Sinai - New York [mountsinai.org]

- 4. Effects of the Anti-Tumor Agents Trabectedin and this compound on Immune Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. This compound sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound reduces tumour-associated macrophages and the inflammatory tumour microenvironment in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. SLFN11 biomarker status predicts response to this compound as a single agent and in combination with ATR inhibition in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the Preclinical Efficacy of this compound in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SLFN11 biomarker status predicts response to this compound as a single agent and in combination with ATR inhibition in small cell lung cancer - Kundu - Translational Lung Cancer Research [tlcr.amegroups.org]

- 14. ATR inhibition augments the efficacy of this compound in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. De novo and histologically transformed small cell lung cancer is sensitive to this compound treatment through the modulation of EMT and NOTCH signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Initial in vitro studies of Lurbinectedin in SCLC cell lines

An In-Depth Technical Guide to the Initial In Vitro Studies of Lurbinectedin in Small Cell Lung Cancer (SCLC) Cell Lines

Introduction

Small Cell Lung Cancer (SCLC) is a highly aggressive neuroendocrine malignancy characterized by rapid growth and early metastasis.[1] For decades, treatment options for relapsed SCLC have been limited, highlighting a critical need for novel therapeutic agents. This compound (PM01183) has emerged as a significant second-line treatment, receiving accelerated FDA approval in 2020 for metastatic SCLC that has progressed on or after platinum-based chemotherapy.[2][3][4] This technical guide provides a detailed overview of the foundational in vitro studies that have elucidated its mechanism of action and efficacy in SCLC cell lines. The document is intended for researchers, scientists, and drug development professionals engaged in oncology and cancer therapeutics.

This compound is a synthetic analog of trabectedin, a marine-derived compound.[5][6] Its primary mechanism involves the inhibition of active transcription, a process to which SCLC is particularly addicted due to the high transcriptional activity of oncogenes like the MYC family.[4][5][7] This guide will detail the core preclinical evidence, from its effects on cell viability and signaling pathways to the experimental methodologies used in its initial evaluation.

Mechanism of Action

In vitro studies have been pivotal in defining this compound's multi-faceted mechanism of action. It uniquely targets the machinery of oncogenic transcription, leading to DNA damage and apoptosis.[1][3][8]

-

Inhibition of RNA Polymerase II: this compound covalently binds to the minor groove of DNA, specifically at CG-rich sequences often found in promoter regions.[2][8][9] This interaction physically obstructs the movement of RNA Polymerase II (Pol II) along the DNA template, effectively stalling transcription.[8]

-

Proteasomal Degradation of Pol II: The stalled Pol II enzyme is ubiquitinated and subsequently targeted for degradation by the proteasome. This depletion of active Pol II halts the synthesis of messenger RNA, leading to a shutdown of oncogenic transcriptional programs.[8]

-

Induction of DNA Damage: The binding of this compound and the subsequent actions of transcription-coupled nucleotide excision repair (TC-NER) machinery on the drug-DNA adducts lead to the formation of DNA double-strand breaks during the S-phase of the cell cycle.[2][8] This damage response is evidenced by the increased expression of proteins like phosphorylated Chk1 and Wee1.[2]

-

Apoptosis Induction: The accumulation of irreparable DNA damage and the shutdown of critical survival pathways ultimately trigger programmed cell death, or apoptosis.[2][6][8]

Quantitative Data: Cell Viability and Synergy

This compound has demonstrated potent cytotoxic effects across various SCLC cell lines, including those representing the four major molecular subtypes (SCLC-A, SCLC-N, SCLC-P, SCLC-I).[1][8] Efficacy is typically observed at very low nanomolar concentrations.[3][8]

| Cell Line | Subtype | This compound IC50 | Notes |

| H1048 | N/A | Sub-nanomolar | Demonstrates high sensitivity.[9] |

| H1105 | N/A | Not Specified | Shows evidence of cell death upon treatment.[2] |

| H1882 | N/A | Not Specified | Shows evidence of cell death upon treatment.[2] |

| H1417 | N/A | Not Specified | Evaluated in combination studies.[9] |

| H526 | SCLC-A | Not Specified | Shows modulation of EMT and NOTCH pathways.[10] |

| H69 | SCLC-N | Not Specified | Shows modulation of distinct pathways compared to H526.[10] |

| DMS273 | N/A | Not Specified | Evaluated for clonogenic survival.[11] |

| DMS53 | N/A | Not Specified | Evaluated for clonogenic survival.[11] |

Note: Specific IC50 values are often study-dependent and not always publicly aggregated. The consistent finding is efficacy at sub-nanomolar to low nanomolar ranges.

Combination Studies

Preclinical studies have also explored this compound in combination with other agents, revealing synergistic effects. A study combining this compound with the TRAIL pathway-inducing compound ONC201/TIC10 provided the following quantitative synergy data.

| Cell Line | Combination | Concentrations for Peak Synergy | Outcome |

| H1048 | This compound + ONC201 | 0.05 nM this compound + 0.16 µM ONC201 | Highly efficient and selective killing of tumor cells.[2][9] |

Signaling Pathway Modulation

Beyond its direct cytotoxic effects, this compound significantly modulates intracellular signaling pathways, particularly those related to DNA damage and immune response.

DNA Damage and Integrated Stress Response

Treatment with this compound leads to the upregulation of key proteins involved in the DNA damage response. When combined with agents like ONC201, it also activates the integrated stress response pathway.

-

This compound Monotherapy: Induces strong expression of DNA damage-related proteins such as Wee1 and phosphorylated Chk1 .[2]

-

Combination Therapy (with ONC201): Synergistically increases markers of apoptosis (cleaved PARP ) and cellular stress (ATF4 , CHOP ).[2][9]

cGAS-STING Pathway Activation

A key finding from recent in vitro work is this compound's ability to activate the innate immune system via the cGAS-STING pathway. This provides a mechanistic rationale for combining this compound with immunotherapy.[12]

Experimental Protocols

The following sections describe the general methodologies employed in the in vitro evaluation of this compound in SCLC cell lines.

Cell Culture and Maintenance

SCLC cell lines (e.g., H1048, H1105, H1882) were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Cytotoxicity Assays

The cytotoxic effect of this compound was quantified using cell viability assays.

-

Seeding: SCLC cells were seeded into 96-well plates at a predetermined density.

-

Treatment: After allowing cells to adhere, they were treated with a range of concentrations of this compound, ONC201, or a combination of both.

-

Incubation: Plates were incubated for a specified period (e.g., 72 hours).

-

Quantification: Cell viability was measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Analysis: Data were normalized to vehicle-treated controls, and IC50 values (the concentration of drug required to inhibit cell growth by 50%) were calculated using non-linear regression analysis. For combination studies, the Combination Index (CI) was calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis

Western blotting was used to detect changes in the expression levels of specific proteins involved in DNA damage and apoptosis pathways.

-

Cell Lysis: SCLC cells were treated with this compound for a defined period, after which they were harvested and lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate was determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein from each sample were separated by size using SDS-PAGE.

-

Transfer: The separated proteins were transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific to target proteins (e.g., p-Chk1, Wee1, cPARP, ATF4, β-actin).

-

Detection: After incubation with a corresponding secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was typically used as a loading control to ensure equal protein loading.

Conclusion

The initial in vitro studies of this compound in SCLC cell lines have been instrumental in establishing its potent anti-tumor activity and unique mechanism of action. By inhibiting oncogenic transcription, this compound creates a state of cellular vulnerability, leading to DNA damage and apoptosis at low nanomolar concentrations.[3] Furthermore, its ability to modulate the tumor microenvironment and activate immune signaling pathways like cGAS-STING provides a strong rationale for its use in combination with immunotherapies.[12] The methodologies outlined in this guide represent the foundational techniques that have paved the way for this compound's successful clinical development and its approval as a vital new therapeutic option for patients with recurrent SCLC.[4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical studies with ONC201/TIC10 and this compound as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of this compound as a new second-line treatment option for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. This compound in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncnursingnews.com [oncnursingnews.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Lurbinectedin: An In-depth Technical Guide from Early Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lurbinectedin (formerly PM01183) is a synthetic tetrahydroisoquinoline alkaloid that has emerged as a significant therapeutic agent, particularly for the treatment of relapsed small cell lung cancer (SCLC).[1][2][3] Developed by PharmaMar, this compound's mechanism of action as a selective inhibitor of oncogenic transcription distinguishes it from many traditional cytotoxic agents.[4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on data from early clinical trials. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

Pharmacodynamics: Mechanism of Action

This compound exerts its anti-tumor activity through a multi-faceted mechanism centered on the inhibition of active transcription, the process by which genetic information is read from DNA to produce RNA. This process is often dysregulated and hyperactivated in cancer cells, a phenomenon known as "transcription addiction."

Key Mechanistic Steps:

-

DNA Binding: this compound covalently binds to the minor groove of DNA, primarily at GC-rich sequences.[5]

-

RNA Polymerase II Inhibition: This binding leads to the stalling of RNA polymerase II, a key enzyme responsible for transcribing protein-coding genes.[6][7]

-

Degradation of RNA Polymerase II: The stalled RNA polymerase II is then targeted for degradation by the ubiquitin/proteasome system. This degradation is specific to the phosphorylated, elongating form of the enzyme.[6]

-

Transcription Inhibition: The net result is the inhibition of transcription, which is particularly detrimental to cancer cells that rely on high levels of transcriptional activity for their survival and proliferation.

-

DNA Damage and Apoptosis: The stalling and degradation of RNA polymerase II can also lead to the formation of DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death).[7][8]

This compound's activity is particularly pronounced in tumors driven by specific transcription factors. In SCLC, it has been shown to disrupt the transcriptional programs driven by ASCL1 and NEUROD1, which are critical for the survival of neuroendocrine subtypes of this cancer.

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of action, from DNA binding to apoptosis.

Pharmacokinetics of this compound in Early Trials

The pharmacokinetic profile of this compound has been characterized in several early-phase clinical trials. These studies have established its dosing, distribution, metabolism, and excretion properties.

Experimental Protocols for Pharmacokinetic Analysis

Blood Sampling and Processing: In early trials, blood samples for pharmacokinetic analysis were typically collected at predefined time points before, during, and after the intravenous infusion of this compound. Plasma was separated by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.

Analytical Method: The concentration of this compound in plasma was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This highly sensitive and specific technique allows for the accurate measurement of drug concentrations in complex biological matrices.

Pharmacokinetic Workflow

References

- 1. This compound as second-line treatment for patients with small-cell lung cancer: a single-arm, open-label, phase 2 basket trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Second‐line this compound as a new treatment option for small‐cell lung cancer: Preliminary results in real‐clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated exposure–response analysis of efficacy and safety of this compound to support the dose regimen in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Phase I study of this compound in combination with weekly paclitaxel with or without bevacizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical studies with ONC201/TIC10 and this compound as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Lurbinectedin's Interaction with the DNA Minor Groove: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lurbinectedin (Zepzelca®) is a potent antineoplastic agent that exerts its cytotoxic effects through a unique mechanism of action centered on its interaction with the DNA minor groove. This technical guide provides an in-depth exploration of this compound's binding affinity, the experimental protocols used to characterize this interaction, and the subsequent cellular signaling pathways that lead to tumor cell death. By covalently binding to guanine residues within specific DNA sequences, this compound forms DNA adducts that trigger a cascade of events, including the inhibition of active transcription, the generation of DNA double-strand breaks, and the activation of DNA damage response pathways, ultimately leading to apoptosis.

Core Mechanism: Covalent Binding to the DNA Minor Groove

This compound, a synthetic analog of trabectedin, is classified as a DNA alkylating agent.[1] Its primary mechanism involves covalently binding to guanine residues located in the minor groove of the DNA helix.[1] This interaction is not random; this compound shows a preference for GC-rich sequences, particularly triplets such as CGG, AGC, AGG, and TGG.[2] The binding occurs through its tetrahydro β-carboline unit, which distinguishes it from its predecessor, trabectedin, and contributes to its potent antitumor activity.[3]

Upon binding, this compound forms stable, covalent DNA adducts.[4] This process physically alters the DNA structure, causing the helix to bend towards the major groove.[1] This distortion has profound downstream consequences, beginning with the direct obstruction of protein-DNA interactions.

The most critical consequence is the interference with active transcription. The this compound-DNA adduct acts as a physical roadblock for elongating RNA polymerase II (Pol II), causing it to stall irreversibly on the DNA template.[5][6] This stalled Pol II is then targeted for ubiquitination and subsequent degradation by the proteasome machinery, leading to a global inhibition of oncogenic transcription, a process to which many cancer cells are addicted.[5][7]

Quantitative Data on this compound's Potency

Direct quantitative measurements of this compound's binding affinity to DNA, such as the dissociation constant (Kd) or binding constant (Kb), are not extensively reported in publicly available literature. The interaction's covalent and irreversible nature complicates standard equilibrium-based affinity measurements.

However, the potent activity of this compound is well-documented through in vitro cytotoxicity assays across various cancer cell lines. These IC50 (half-maximal inhibitory concentration) values, while not a direct measure of DNA binding, serve as a functional readout of the drug's powerful biological effects initiated by its interaction with DNA.

| Cell Line (Cancer Type) | IC50 (nM) | Reference |

| RMG1 (Ovarian Clear Cell Carcinoma) | 1.25 | [3][8] |

| RMG2 (Ovarian Clear Cell Carcinoma) | 1.16 | [3][8] |

| Panel of 23 Cell Lines (Various) | Mean GI50 of 2.7 | [8] |

| Panel of Intrahepatic Cholangiocarcinoma (iCCA) Cell Lines | Low nanomolar range | [9] |

Note: IC50/GI50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. These values demonstrate the high potency of this compound, which is a direct consequence of its efficient DNA binding and subsequent disruption of essential cellular processes.

Experimental Protocols for Characterizing DNA Binding

The interaction between this compound and DNA is primarily investigated using techniques that can identify specific binding sequences and protection from enzymatic cleavage.

DNase I Footprinting

DNase I footprinting is a high-resolution method used to identify the specific DNA sequences where a ligand, such as this compound, binds.[2] The principle is that the DNA backbone in the region bound by the drug is protected from cleavage by the DNase I enzyme. When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint"—a gap in the ladder of DNA fragments.[10]

Detailed Methodology:

-

Probe Preparation: A DNA fragment of interest (typically 100-300 bp containing a GC-rich promoter region) is labeled at one end, commonly with a radioactive isotope (32P) or a fluorescent dye.[11][12]

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound. A control reaction with no drug is run in parallel. The incubation allows for the formation of the this compound-DNA adduct.[13]

-

DNase I Digestion: A carefully titrated amount of DNase I is added to the binding reactions for a short period (e.g., 1-2 minutes) to achieve partial digestion, ideally resulting in an average of one nick per DNA molecule.[11][13]

-

Reaction Termination: The digestion is stopped by adding a solution containing a chelating agent like EDTA.[11]

-

Analysis: The DNA fragments are purified, denatured, and separated on a high-resolution denaturing polyacrylamide gel.[11]

-

Visualization: The gel is visualized by autoradiography (for 32P) or fluorescence imaging. The protected region (the footprint) is identified by comparing the drug-treated lanes to the control lane. A sequencing ladder (e.g., Maxam-Gilbert G+A ladder) is often run alongside to map the binding site to the precise nucleotide sequence.[12][14]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect DNA-ligand interactions. It is based on the principle that a DNA fragment bound to another molecule will migrate more slowly through a non-denaturing gel matrix than the unbound DNA fragment.[15][16] While typically used for protein-DNA interactions, it can be adapted to study drug-DNA complexes.

Detailed Methodology:

-

Probe Preparation: A short DNA oligonucleotide probe containing the target binding sequence is labeled, typically with a radioisotope (32P) or a non-radioactive tag like biotin or a fluorescent dye.[17][18]

-

Binding Reaction: The labeled probe is incubated with this compound in a binding buffer. Reactions often include a non-specific competitor DNA (like poly(dI-dC)) to minimize non-specific binding.[19]

-

Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide or agarose gel. The gel is run under conditions that maintain the integrity of the drug-DNA complex.[15]

-

Detection: The positions of the labeled DNA are detected. A "shift" in mobility from the free probe lane to a higher molecular weight position indicates the formation of a this compound-DNA complex.[16] Specificity can be confirmed using competition assays with an excess of unlabeled probe.[17]

Downstream Signaling Pathways

The formation of this compound-DNA adducts and subsequent transcription arrest triggers a robust cellular response, primarily centered around the DNA Damage Response (DDR) system.

DNA Damage Response (DDR) Activation

The DNA double-strand breaks (DSBs) generated as a consequence of this compound's action are potent activators of the DDR.[6] Key kinases such as ATM (Ataxia-Telangiectasia Mutated), ATR (ATM and Rad3-related), and DNA-protein kinase (DNA-PK) are activated.[2][20] This activation leads to the phosphorylation of downstream targets, including histone H2AX (forming γH2AX), which serves as a marker for DNA DSBs, and checkpoint kinases CHK1 and CHK2.[20] The ultimate outcome of this signaling cascade is the induction of cell cycle arrest, providing the cell time to repair the damage or, if the damage is too extensive, commit to apoptosis.[2]

cGAS-STING Pathway Activation

Recent evidence indicates that the DNA damage induced by this compound also activates the cGAS-STING pathway.[21] DSBs can lead to the formation of micronuclei containing fragmented DNA, which leaks into the cytoplasm. This cytoplasmic DNA is detected by the sensor cGAS (cyclic GMP-AMP synthase), which in turn activates STING (stimulator of interferon genes).[21] Activation of this pathway leads to a tumor-intrinsic interferon response and the release of pro-inflammatory signals, suggesting that this compound's effects extend to modulating the tumor microenvironment and potentially sensitizing tumors to immunotherapy.[21]

Conclusion

This compound's potent antitumor activity is fundamentally rooted in its high-affinity, covalent binding to the DNA minor groove. This targeted interaction with GC-rich sequences initiates a cascade of cytotoxic events, from the inhibition of oncogenic transcription to the induction of widespread DNA damage, culminating in apoptosis. While direct quantitative binding constants remain elusive, the drug's low nanomolar efficacy in cellular assays underscores the efficiency of this mechanism. The experimental protocols of DNase I footprinting and EMSA are critical tools for dissecting these molecular interactions. Furthermore, the elucidation of downstream signaling, including the activation of the DDR and cGAS-STING pathways, provides a comprehensive understanding of this compound's multifaceted impact on cancer cells, guiding its clinical application and the development of future therapeutic strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. embopress.org [embopress.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The DNA Minor Groove Binders Trabectedin and this compound Are Potent Antitumor Agents in Human Intrahepatic Cholangiocarcinoma [mdpi.com]

- 10. DNase I Footprinting | Springer Nature Experiments [experiments.springernature.com]

- 11. DNase I footprinting [gene.mie-u.ac.jp]

- 12. Identification of the DNA Bases of a DNase I Footprint by the Use of Dye Primer Sequencing on an Automated Capillary DNA Analysis Instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncology.wisc.edu [oncology.wisc.edu]

- 14. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]

- 17. licorbio.com [licorbio.com]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of electrophoretic mobility shift assay as a method to determine plasma protein binding of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ATR inhibition augments the efficacy of this compound in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Lurbinectedin Administration in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the administration of Lurbinectedin in in vivo mouse models, based on established preclinical research. This document outlines the necessary materials, step-by-step procedures for drug preparation and administration, and essential monitoring parameters to ensure experimental success and animal welfare.

Introduction to this compound

This compound (trade name Zepzelca®) is an alkylating agent that exerts its antitumor effects through a multimodal mechanism. It binds to guanine residues in the minor groove of DNA, leading to the formation of adducts that bend the DNA helix. This triggers a cascade of events, including the inhibition of RNA polymerase II, which is crucial for active transcription. The subsequent stalling of transcription complexes and induction of DNA double-strand breaks ultimately lead to cell cycle arrest and apoptosis.[1][2] Furthermore, this compound has been shown to modulate the tumor microenvironment by reducing the population of tumor-associated macrophages (TAMs).[2] It is approved for the treatment of adult patients with metastatic small cell lung cancer (SCLC) with disease progression on or after platinum-based chemotherapy.[3][4] Preclinical studies in various mouse xenograft and patient-derived xenograft (PDX) models have demonstrated its potent anti-tumor activity.[3][5][6]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound as a single agent and in combination with other therapies in various mouse models.

Table 1: Single-Agent this compound Activity in Mouse Models

| Tumor Type | Mouse Model | Cell Line/PDX | This compound Dose & Schedule | Outcome | Reference |

| Ovarian Cancer | Athymic Nude | RMG1 | 0.180 mg/kg, i.v., weekly for 6 weeks | Significant tumor growth inhibition | [5][7] |

| Pancreatic Cancer | Nude Athymic | SW-1990 | 0.180 mg/kg, i.v., single dose | Moderate tumor growth inhibition | [6] |

| Pancreatic Cancer | Nude Athymic | MIA PaCa-2 | 0.180 mg/kg, i.v., single dose | Marginal tumor growth inhibition | [6] |

| Small Cell Lung Cancer | B6129F1 | RPP (syngeneic) | Not specified | 66.9% reduction in tumor volume vs. vehicle | [8] |

| Small Cell Lung Cancer | B6129F1 | RPM (syngeneic) | Not specified | 72.17% reduction in tumor volume vs. vehicle | [8] |

| Colon Adenocarcinoma | Not Specified | C26 | 0.07 mg/kg, i.v., 3 times a week for 3 weeks | Extended lifespan by 85% without affecting tumor growth | [9] |

Table 2: Combination Therapy with this compound in Mouse Models

| Tumor Type | Mouse Model | Combination | This compound Dose & Schedule | Outcome | Reference |

| Ovarian Cancer | Athymic Nude | Irinotecan | 0.180 mg/kg, i.v., weekly for 6 weeks | Significant synergistic tumor growth inhibition | [7] |

| Ewing Sarcoma | Xenograft | Irinotecan | Not specified | Sustained tumor regression and improved survival | [3] |

| Pancreatic Cancer | Nude Athymic | Gemcitabine | 0.180 mg/kg, i.v., single dose | Synergistic tumor growth inhibition | [6] |

| Small Cell Lung Cancer | B6129F1 | anti-PD-L1 | Not specified | 93.9% regression in average tumor volume vs. vehicle | [8] |

Experimental Protocols

Materials

-

This compound (lyophilized powder)

-

Sterile Water for Injection (WFI)

-

Sterile 0.9% Sodium Chloride (Saline) or 5% Dextrose in Water (D5W)

-

Sterile syringes (1 mL, 3 mL)

-

Sterile needles (27-30 gauge)

-

Animal restrainer for mice

-

Heat lamp or warming pad

-

70% ethanol or other suitable disinfectant

-

Sterile gauze

-

Appropriate personal protective equipment (PPE)

This compound Formulation and Preparation

This compound is typically supplied as a lyophilized powder. The following is a general procedure for reconstitution and dilution for in vivo administration.

-

Reconstitution: Aseptically reconstitute the lyophilized this compound powder with Sterile Water for Injection (WFI). The clinical formulation is reconstituted to a concentration of 0.5 mg/mL.[10]

-

Dilution: Further dilute the reconstituted this compound solution with a sterile isotonic vehicle to achieve the final desired concentration for injection. Commonly used vehicles in preclinical studies include sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W).[7] One study explicitly mentions the use of PBS as a vehicle.[5]

-

Calculation of Injection Volume: The volume of the this compound solution to be injected will depend on the desired dose (in mg/kg) and the weight of the mouse. The typical injection volume for intravenous administration in mice is 5-10 mL/kg.

Example Calculation:

-

Desired dose: 0.18 mg/kg

-

Mouse weight: 20 g (0.02 kg)

-

Final concentration of this compound solution: 0.036 mg/mL

-

Total dose for the mouse: 0.18 mg/kg * 0.02 kg = 0.0036 mg

-

Injection volume: 0.0036 mg / 0.036 mg/mL = 0.1 mL or 100 µL

Animal Models

A variety of mouse models are suitable for studying the in vivo efficacy of this compound, including:

-

Athymic Nude Mice: For subcutaneous xenografts of human cancer cell lines.[5][6]

-

NOD Scid Gamma (NSG) Mice: For patient-derived xenograft (PDX) models.[11]

-

Immunocompetent Syngeneic Models: To study the effects of this compound on the tumor microenvironment and in combination with immunotherapies.[8]

Administration Protocol: Intravenous (Tail Vein) Injection

-

Animal Preparation:

-

Properly restrain the mouse using a suitable restraining device.

-

To facilitate injection, warm the mouse's tail using a heat lamp or a warming pad to induce vasodilation. Care should be taken to avoid overheating the animal.

-

-

Injection Site Preparation:

-

Wipe the tail with 70% ethanol or another appropriate disinfectant.

-

-

Injection Procedure:

-

Using a 27-30 gauge needle attached to a 1 mL syringe containing the prepared this compound solution, identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a flash of blood in the needle hub.

-

Slowly inject the calculated volume of the this compound solution.

-

If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site.

-

-

Post-Injection Care:

-

After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

-

Monitoring and Data Collection

Consistent and thorough monitoring is crucial for assessing the efficacy and toxicity of this compound.

-

Tumor Growth:

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

-

Body Weight:

-

Record the body weight of each mouse 2-3 times per week as an indicator of overall health and potential toxicity.

-

-

Clinical Observations:

-

Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity level, grooming, and food/water intake.

-

-

Toxicity Monitoring:

-

Given that this compound can cause myelosuppression and hepatotoxicity, periodic blood collection for complete blood counts (CBC) and serum chemistry analysis is recommended, particularly at the end of the study or if signs of toxicity are observed.[12][13]

-

Hematological Parameters: Key parameters to monitor include white blood cell count (especially neutrophils), red blood cell count, and platelet count.[13]

-

Hepatic Function: Monitor liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[4]

-

Visualizations

Signaling Pathway of this compound

Caption: this compound's mechanism of action.

Experimental Workflow

Caption: In vivo experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces depletion of tumor-associated macrophages, an essential component of its in vivo synergism with gemcitabine, in pancreatic adenocarcinoma mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Investigations of PM01183 (this compound) as a Single Agent or in Combination with Other Anticancer Agents for Clear Cell Carcinoma of the Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trabectedin and this compound Extend Survival of Mice Bearing C26 Colon Adenocarcinoma, without Affecting Tumor Growth or Cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2024121864A1 - Ready-to-use injectable formulations of this compound - Google Patents [patents.google.com]

- 11. Evaluation of the Preclinical Efficacy of this compound in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Post-marketing safety evaluation of this compound: a pharmacovigilance analysis based on the FAERS database [frontiersin.org]

- 13. Efficacy and toxicity of this compound in subsequent systemic therapy of extensive-stage small cell lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Assessing Lurbinectedin-Induced DNA Damage

Introduction

Lurbinectedin (Zepzelca®) is an alkylating agent approved for the treatment of metastatic small-cell lung cancer (SCLC) that has progressed after platinum-based chemotherapy.[1][2] Its mechanism of action is multifaceted, but its core anti-tumor activity stems from its ability to induce significant DNA damage. This compound covalently binds to guanine residues within the minor groove of DNA, particularly in CG-rich regions often found in gene promoters.[3][4][5] This interaction forms DNA adducts, which triggers a cascade of events including the stalling and degradation of RNA polymerase II, thereby inhibiting oncogenic transcription.[2][3][6]

Crucially, the this compound-DNA adducts are recognized by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) machinery.[1][7] However, this compound traps the NER complex on the DNA, leading to abortive repair.[7][8] This flawed repair process results in the accumulation of persistent single-strand and double-strand DNA breaks (DSBs), S-phase cell cycle arrest, and ultimately, apoptosis.[1][2][9] Given that this DNA-damaging activity is central to its therapeutic effect, robust methods for its assessment are critical for preclinical and clinical research. These notes provide detailed protocols for key techniques used to quantify and characterize this compound-induced DNA damage.

Mechanism of this compound-Induced DNA Damage

This compound's action begins with its binding to DNA, which initiates a series of cellular responses culminating in cell death. The process involves the activation of multiple DNA damage sensing and repair pathways, including ATR, ATM, and DNA-PK.[1][8] The accumulation of DSBs is a key event, marked by the phosphorylation of histone H2AX (γH2AX).[8][10][11]

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's activity and its effect on DNA damage markers in various cancer cell lines.

Table 1: this compound In Vitro Cytotoxicity

| Cell Line (Cancer Type) | IC50 (nM) | Notes | Reference |

|---|---|---|---|

| H1048 (SCLC) | 0.157 | 72-hour exposure. | [11] |

| SCLC Panel (21 lines) | Median: 0.46 | Range: 0.06–1.83 nM. | [10] |

| A549 (Lung) | Low nM range | 72-hour exposure. | [3] |

| A673 (Ewing Sarcoma) | Low nM range | 72-hour exposure. | [3] |

| HCT-116 (Colon) | Low nM range | 72-hour exposure. | [3] |

| MDA-MB-231 (Breast) | Low nM range | 72-hour exposure. |[3] |

Table 2: Quantification of this compound-Induced DNA Damage

| Assay | Cell Line | Treatment | Result | Reference |

|---|---|---|---|---|

| Comet Assay | DMS 114 (SCLC) | 1 nM this compound, 6h | Significant increase in average tail length. | [8] |

| Comet Assay | MPM Cell Lines | 2.5x & 5x IC50, 24h | Significant increase in % DNA in tail. | [12] |

| γH2AX Induction | SCLC Cell Lines | 0.9 nM this compound, 24-48h | Marked increase in γH2AX protein levels. | [10] |

| γH2AX Induction | NCI-H1341 (SCLC) | 1 nM this compound, 1-6h | Greatest γH2AX induction observed in S-phase cells. | [8] |

| DNA Fiber Analysis | DMS 114 (SCLC) | This compound | 3-fold suppression of replication fork initiation. | [8] |

| Western Blot | SCLC Cell Lines | 0.9 nM this compound, 24-48h | Increased phospho-CHK1 (S345) & phospho-RPA32 (S4/S8). |[10] |

Experimental Protocols

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13] Under alkaline conditions, damaged DNA containing fragments and breaks migrates further out of the nucleus during electrophoresis, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage.[12][13]

Protocol:

-

Cell Treatment: Plate cells and allow them to attach overnight. Treat with desired concentrations of this compound (e.g., 1 nM to 100 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 6, 24, or 48 hours).[8][12]

-

Cell Harvesting:

-

Terminate treatment by aspirating the media and washing cells with ice-cold PBS.

-

Harvest cells via trypsinization, then neutralize with complete media.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold PBS to a concentration of ~1x10^5 cells/mL. Keep on ice.[14]

-

-

Slide Preparation:

-

Melt 1% low melting point (LMP) agarose in a water bath and maintain at 37°C.

-

Mix approximately 10,000 cells (in ~10-20 µL of PBS) with ~100 µL of the 1% LMP agarose.

-

Quickly pipette the cell/agarose mixture onto a pre-coated comet assay slide and cover with a coverslip.

-

Allow the agarose to solidify by placing the slide on a chilled plate for 5-10 minutes.[15]

-

-

Lysis:

-

DNA Unwinding and Electrophoresis:

-

Gently remove the slide from the lysis buffer and place it in a horizontal electrophoresis tank.

-

Fill the tank with fresh, cold Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13).

-

Allow the DNA to unwind for 20-40 minutes in the buffer.[14]

-

Apply voltage (e.g., ~0.7 V/cm, typically 20-25V) for 20-30 minutes. All steps should be performed in dim light to prevent artifactual DNA damage.[14][15]

-

-

Neutralization and Staining:

-

After electrophoresis, carefully remove the slide and wash it gently 2-3 times with Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5).

-

Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green, propidium iodide) and incubate for 5-10 minutes in the dark.

-

-

Visualization and Analysis:

-

Visualize the slides using a fluorescence microscope.

-

Capture images of at least 50-100 randomly selected cells per sample.

-

Use specialized software (e.g., CometScore, ImageJ) to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.[13]

-

γH2AX Foci Formation Assay

This assay is the gold standard for detecting DNA double-strand breaks (DSBs). Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX.[16] Antibodies specific to γH2AX allow for the visualization of these sites as distinct nuclear foci via immunofluorescence microscopy or quantification by flow cytometry.[16][17]

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound and controls as described previously.

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.

-

-

Blocking and Antibody Staining:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 5% goat serum in PBS) for 1 hour at room temperature.[17]

-

Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.

-

Wash cells three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Incubate with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash one final time with PBS.

-

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Image the slides using a fluorescence or confocal microscope.

-

Capture images from multiple random fields for each condition.

-

Quantify the number of γH2AX foci per nucleus using software like ImageJ or CellProfiler. A cell is often considered positive if it contains >5-10 distinct foci.

-

DNA Fiber Analysis

This single-molecule technique is used to visualize DNA replication dynamics.[18] By sequentially pulse-labeling replicating cells with two different halogenated nucleosides (e.g., CldU and IdU), one can directly measure replication fork speed, origin firing, and fork stalling or collapse induced by DNA damaging agents like this compound.[8][19]

Protocol:

-

Pulse Labeling:

-

Culture cells to ~70-80% confluency.

-

Aspirate media and add pre-warmed media containing the first label, 5-chloro-2'-deoxyuridine (CldU), at a concentration of 25-50 µM. Incubate for 20-30 minutes.[19]

-

Remove the CldU-containing media, wash cells quickly with warm PBS.

-

Add pre-warmed media containing the second label, 5-iodo-2'-deoxyuridine (IdU), at a concentration of 100-250 µM. This compound can be added concurrently with the IdU label. Incubate for another 20-30 minutes.[19]

-

-

Cell Lysis and DNA Spreading:

-

Harvest cells by trypsinization and resuspend in PBS. Count the cells and dilute to ~1-2 x 10^6 cells/mL.

-

Take a small volume of cell suspension (~2 µL, containing 2,000-5,000 cells) and mix with ~8 µL of spreading buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a glass slide.

-

Allow the cells to lyse for 6-8 minutes at room temperature.

-

Tilt the slide at a 15-45 degree angle to allow the DNA-containing lysate to slowly run down the slide, stretching the DNA fibers.

-

Let the slide air dry completely.

-

-

Fixation and Denaturation:

-

Fix the dried DNA fibers with a 3:1 mixture of methanol and acetic acid for 10 minutes. Air dry.

-

Denature the DNA by immersing the slide in 2.5 M HCl for 60-80 minutes at room temperature.

-

Wash the slides extensively with PBS to neutralize the acid.

-

-

Immunostaining:

-

Block the slides with 1-5% BSA in PBS for 1 hour.

-

Perform sequential incubations with primary antibodies to detect the labels. Use a rat anti-BrdU antibody for CldU and a mouse anti-BrdU antibody for IdU. Incubate for 1-2 hours.

-

Wash with PBS.

-

Incubate with corresponding fluorophore-conjugated secondary antibodies (e.g., anti-rat Alexa Fluor 594 for CldU, anti-mouse Alexa Fluor 488 for IdU) for 1 hour in the dark.

-

-